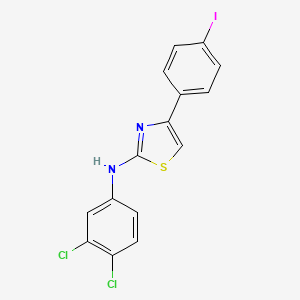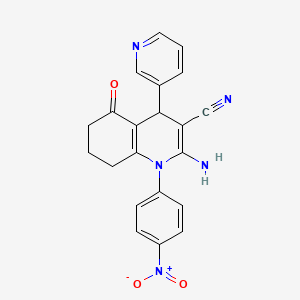![molecular formula C19H19BrN2O2 B11543169 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11543169.png)
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]-2-(2,6-ジメチルフェノキシ)アセトヒドラジドは、ブロモ化フェニルプロペン部分とジメチルフェノキシアセトヒドラジド基を含むユニークな構造が特徴の複雑な有機化合物です。
準備方法
合成経路および反応条件
N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]-2-(2,6-ジメチルフェノキシ)アセトヒドラジドの合成は、通常、ブロモ化フェニルプロペン中間体の調製から始まる複数ステップを伴います。この中間体は、特定の条件下で2-(2,6-ジメチルフェノキシ)アセトヒドラジドと反応させ、最終生成物を形成します。反応条件には、多くの場合、エタノールやメタノールなどの溶媒を使用することが含まれ、反応を促進するパラジウムや銅などの触媒も含まれます。
工業的生産方法
工業的な環境では、この化合物の生産は、品質と収率の一貫性を確保するために、連続フロー反応器を使用する大規模合成が伴う場合があります。このプロセスには、最終生成物の目的の純度を得るための再結晶やクロマトグラフィーなどの精製ステップも含まれる場合があります。
化学反応の分析
反応の種類
N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]-2-(2,6-ジメチルフェノキシ)アセトヒドラジドは、次を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進される可能性があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、化合物を還元できます。
置換: メトキシドナトリウムやシアン化カリウムなどの試薬を使用して、特にブロモ化部位で求核置換反応が起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:メトキシドナトリウム)が含まれます。反応条件は、通常、制御された温度、特定の溶媒、および場合によっては反応速度と収率を高めるための触媒の使用を伴います。
形成される主な生成物
これらの反応から形成される主な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化はカルボン酸誘導体を生成する可能性がありますが、還元はアルコールを生成する可能性があります。置換反応は、臭素原子を別の官能基で置換する可能性があります。
科学研究への応用
N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]-2-(2,6-ジメチルフェノキシ)アセトヒドラジドには、次のようないくつかの科学研究への応用があります。
化学: 有機合成における試薬として、および他の複雑な分子の調製のための前駆体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 創薬や薬理学的研究など、潜在的な治療的用途について研究されています。
工業: 新しい材料や化学プロセスの開発に活用されています。
科学的研究の応用
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]-2-(2,6-ジメチルフェノキシ)アセトヒドラジドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なる可能性があります。
類似化合物の比較
類似化合物
- N'-[(1E,2Z)-2-クロロ-3-フェニルプロプ-2-エン-1-イリデン]-2-(2,6-ジメチルフェノキシ)アセトヒドラジド
- N'-[(1E,2Z)-2-ヨード-3-フェニルプロプ-2-エン-1-イリデン]-2-(2,6-ジメチルフェノキシ)アセトヒドラジド
- N'-[(1E,2Z)-2-フルオロ-3-フェニルプロプ-2-エン-1-イリデン]-2-(2,6-ジメチルフェノキシ)アセトヒドラジド
独自性
N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]-2-(2,6-ジメチルフェノキシ)アセトヒドラジドは、反応性と生物活性に影響を与える可能性のある臭素原子の存在によりユニークです。臭素原子はさまざまな化学反応に関与することができ、この化合物をさまざまな用途に適応させることができます。さらに、ブロモ化フェニルプロペン部分とジメチルフェノキシアセトヒドラジド基の組み合わせは、ユニークな方法で特定の分子標的に相互作用する可能性のある独特の構造を提供します。
類似化合物との比較
Similar Compounds
- N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(1E,2Z)-2-iodo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(1E,2Z)-2-fluoro-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the combination of the brominated phenylpropene moiety and the dimethylphenoxyacetohydrazide group provides a distinct structure that can interact with specific molecular targets in unique ways.
特性
分子式 |
C19H19BrN2O2 |
|---|---|
分子量 |
387.3 g/mol |
IUPAC名 |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-14-7-6-8-15(2)19(14)24-13-18(23)22-21-12-17(20)11-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,22,23)/b17-11-,21-12+ |
InChIキー |
SUBPCTXRAJTAGG-NHJUXKLCSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC(=CC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11543091.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543094.png)


![4,4'-[benzene-1,4-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11543105.png)
![[2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone](/img/structure/B11543109.png)
![2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11543112.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11543120.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543123.png)
![(3Z)-3-(2-chlorobenzylidene)-5-[4-(propan-2-yl)phenyl]furan-2(3H)-one](/img/structure/B11543129.png)

![4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11543142.png)
![N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11543147.png)
